3-Bromo-2-(2-furyl)quinoline
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Overview
Description
3-Bromo-2-(2-furyl)quinoline is a heterocyclic aromatic compound that features a quinoline core substituted with a bromine atom at the 3-position and a furan ring at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(2-furyl)quinoline can be achieved through several methods. One common approach involves the bromination of 2-(2-furyl)quinoline using bromine or a brominating agent under controlled conditions. The reaction typically occurs in an organic solvent such as chloroform or dichloromethane at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(2-furyl)quinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or organolithium compounds can be used.
Suzuki-Miyaura Coupling: Palladium catalysts and organoboron reagents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl derivatives, while nucleophilic substitution can introduce different functional groups at the 3-position.
Scientific Research Applications
3-Bromo-2-(2-furyl)quinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Bromo-2-(2-furyl)quinoline and its derivatives largely depends on their specific applications. In medicinal chemistry, these compounds may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways . The exact molecular targets and pathways involved would vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
3-Bromoquinoline: Lacks the furan ring, making it less versatile in certain synthetic applications.
2-(2-Furyl)quinoline: Lacks the bromine atom, which limits its reactivity in substitution and coupling reactions.
Uniqueness
3-Bromo-2-(2-furyl)quinoline is unique due to the presence of both the bromine atom and the furan ring, which confer distinct reactivity and potential for diverse applications in synthetic chemistry and drug development .
Properties
Molecular Formula |
C13H8BrNO |
---|---|
Molecular Weight |
274.11 g/mol |
IUPAC Name |
3-bromo-2-(furan-2-yl)quinoline |
InChI |
InChI=1S/C13H8BrNO/c14-10-8-9-4-1-2-5-11(9)15-13(10)12-6-3-7-16-12/h1-8H |
InChI Key |
DAGDQOVTOYRHLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)C3=CC=CO3)Br |
Origin of Product |
United States |
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